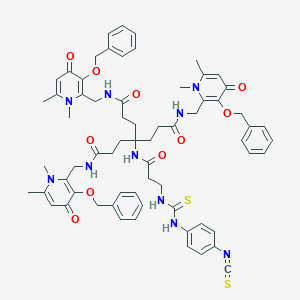
18-Azido-stearic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
18-Azido-stearic acid is a click chemistry reagent containing an azide group . It can be used as a hydrophobic bioconjugation linker (using N-Myristoyltransferase) that can be further modified at the azido-position using Click-chemistry .
Synthesis Analysis
The synthesis of azido compounds, including this compound, involves safety measures and analysis . The synthesis scheme is suited for the specific generation of other fatty acid analogues with distinct positions of the double bond .
Molecular Structure Analysis
This compound is a click chemistry reagent containing an azide group . The molecular weight of this compound is 325.49 g/mol . The azide group plays a crucial role in the molecular structure of this compound .
Chemical Reactions Analysis
This compound can be used as a hydrophobic bioconjugation linker (using N-Myristoyltransferase) that can be further modified at the azido-position using Click-chemistry . The proteomic analysis of fatty-acylated proteins using chemical reporters has revealed a greater diversity of lipid-modified proteins in mammalian cells .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are related to its structure and composition . The compound is characterized by its molecular weight of 325.49 g/mol .
作用机制
Target of Action
The primary target of 18-Azido-stearic acid is N-Myristoyltransferase, an enzyme involved in the process of protein myristoylation . This compound can be used as a hydrophobic bioconjugation linker that can be further modified at the azido-position using Click-chemistry .
Mode of Action
This compound interacts with its target by serving as a bioconjugation linker . The azide group in the compound allows for the attachment to other molecules through a process known as Click-chemistry .
Biochemical Pathways
Given its role as a bioconjugation linker, it’s likely that it influences the pathways involving protein myristoylation .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the molecules it is conjugated to. As a bioconjugation linker, it can modify the function and localization of target proteins .
Action Environment
Its stability at room temperature suggests it may be resistant to environmental changes .
实验室实验的优点和局限性
The main advantage of using 18-azido-stearic acid in lab experiments is that it is a stable and non-toxic compound. It is also relatively inexpensive and easy to obtain. Additionally, it can be used to link two molecules together in a covalent bond, which is highly stable. The main limitation of using this compound in lab experiments is that it is not water-soluble, which can make it difficult to use in certain experiments.
未来方向
The future of 18-azido-stearic acid research is promising, as it has a wide range of potential applications in the scientific research field. Possible future directions for research include further investigation into its mechanism of action, its potential therapeutic applications, and its potential use in drug delivery systems. Additionally, further research into its biochemical and physiological effects, as well as its potential use in materials science and nanotechnology, would be beneficial. Finally, further research into its synthesis, stability, and solubility could lead to new and improved methods for its production and use.
合成方法
18-Azido-stearic acid can be synthesized through a variety of methods, including the reaction of stearic acid with sodium azide in an aqueous or organic solvent, or through the reaction of stearic acid with hydrazine and sodium azide. The reaction of stearic acid with sodium azide in an aqueous solution is the most commonly used method for the synthesis of this compound.
科学研究应用
18-Azido-stearic acid is used in a variety of scientific research applications, including drug delivery, materials science, and biochemistry. It is used as a linker molecule in the synthesis of polymers, as a reagent for the synthesis of peptides, and as an intermediate in the synthesis of other fatty acids. It is also used in the synthesis of nanomaterials, such as nanoparticles, nanowires, nanotubes, and nanofibers.
安全和危害
属性
IUPAC Name |
18-azidooctadecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O2/c19-21-20-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(22)23/h1-17H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGJPRJZWKUHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCC(=O)O)CCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine](/img/structure/B6297548.png)
![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride](/img/structure/B6297549.png)


![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B6297590.png)







